2-(4-Cbz-Aminopheny)phenol
Description
2-(4-Cbz-Aminopheny)phenol is a biphenyl derivative featuring a phenol group at position 2 of one phenyl ring and a carbobenzyloxy (Cbz)-protected amino group at position 4 of the adjacent phenyl ring. The Cbz group (benzyloxycarbonyl, C₈H₇O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes. Introducing the Cbz group increases molecular weight (estimated formula: ~C₂₀H₁₆NO₃; ~318 g/mol) and modifies solubility and reactivity, making it valuable in organic synthesis as an intermediate for pharmaceuticals or polymers .
Properties
IUPAC Name |
benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-20(23)24-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURCKRIHRAKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxybenzylaminophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the preparation of phenols can be achieved using copper or palladium catalysts, which facilitate the nucleophilic substitution of aryl halides activated by electron-withdrawing substituents .
Industrial Production Methods: On an industrial scale, phenols are often produced through the hydroxylation of arylboronic acids using hydrogen peroxide as an oxidant. This method is advantageous due to its mild reaction conditions and high yield . Additionally, the use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency and recyclability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Carboxybenzylaminophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is strongly activating, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts catalysts
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
2-(4-Carboxybenzylaminophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Carboxybenzylaminophenyl)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . It also modulates various cell signaling pathways and gene expression, contributing to its biological effects. Key molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play crucial roles in regulating oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Differences:
- Cbz Protection: Unlike 2-(4-Aminophenyl)phenol, the Cbz group in 2-(4-Cbz-Aminopheny)phenol renders the amine non-nucleophilic, enabling selective reactions at other sites .
- Azo Functionality: The azo group in 4-[2-(4-Aminophenyl)diazenyl]phenol introduces conjugation, enabling light absorption for dye applications, a feature absent in the Cbz derivative .
Physicochemical Properties
- Solubility: The Cbz group increases hydrophobicity compared to 2-(4-Aminophenyl)phenol, likely reducing water solubility. This contrasts with 4-aminophenol, which is moderately water-soluble .
- Thermal Stability: Pyrazole-based phenolic compounds (e.g., 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) exhibit high thermal stability due to aromatic stacking . The Cbz derivative may share similar stability but lacks direct data.
- Melting Point: 4-Aminophenol melts at 186–187°C , while positional isomers like 4-Amino-2-phenylphenol lack reported values . The Cbz group may lower melting points due to steric hindrance.
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